![molecular formula C11H11N5O4 B279903 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID](/img/structure/B279903.png)
2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID is a complex organic compound characterized by the presence of a tetraazole ring and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving azides and nitriles under acidic or basic conditions.
Attachment of the Aniline Moiety: The aniline derivative is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Formation of the Ethoxyacetic Acid Moiety: This step involves the esterification or etherification of the intermediate compounds, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aniline and tetraazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline or tetraazole derivatives.
Aplicaciones Científicas De Investigación
2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- {2-oxo-2-[3-(1H-pyridin-1-yl)anilino]ethoxy}acetic acid
- {2-oxo-2-[3-(1H-imidazol-1-yl)anilino]ethoxy}acetic acid
- {2-oxo-2-[3-(1H-triazol-1-yl)anilino]ethoxy}acetic acid
Uniqueness
2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID stands out due to the presence of the tetraazole ring, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C11H11N5O4 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
Clave InChI |
OKEXZRDYEVDPLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)O)N2C=NN=N2 |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


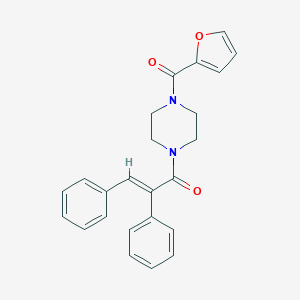
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B279825.png)
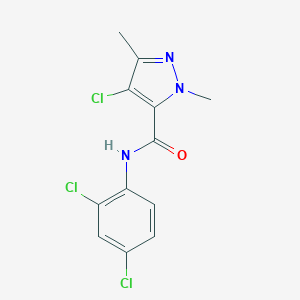
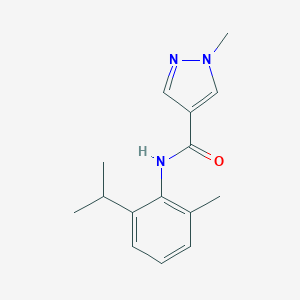
![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
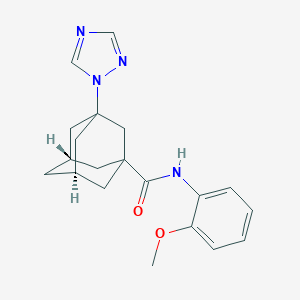
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
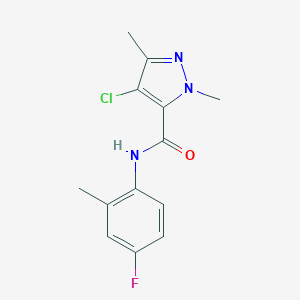
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B279848.png)
